



## Tigulixostat and Theophylline Drug-Drug Interaction: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tigulixostat |           |
| Cat. No.:            | B3320960     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential drug-drug interaction between **Tigulixostat** and theophylline. The content is structured to address common questions and provide detailed experimental insights.

### Frequently Asked Questions (FAQs)

Q1: Is there a known drug-drug interaction between Tigulixostat and theophylline?

A Phase 1, open-label, drug-drug interaction study (NCT06189404) was conducted to evaluate the effect of multiple doses of **Tigulixostat** on the pharmacokinetics of a single dose of theophylline in healthy adult volunteers.[1][2][3] The primary goal of this study is to determine if **Tigulixostat** alters the way the body processes theophylline.[4] While the study has been completed, detailed quantitative results have not yet been made publicly available.

Q2: What is the metabolic pathway of theophylline and the potential for interaction?

Theophylline is primarily metabolized in the liver, with approximately 90% of the drug being eliminated through this route.[5][6][7] The main enzyme responsible for theophylline metabolism is Cytochrome P450 1A2 (CYP1A2), which catalyzes both N-demethylation and 8-hydroxylation.[5][6][8] CYP2E1 also plays a minor role in its hydroxylation.[6][8][9] Therefore, any co-administered drug that inhibits or induces CYP1A2 has the potential to alter theophylline's plasma concentrations, which is critical given theophylline's narrow therapeutic index.[6][9]



Q3: How does Tigulixostat work and could it theoretically interact with theophylline?

**Tigulixostat** is a non-purine selective xanthine oxidase inhibitor.[10][11] It works by blocking the xanthine oxidase enzyme, which is responsible for the conversion of hypoxanthine and xanthine into uric acid.[4][11] This mechanism effectively lowers serum uric acid levels in patients with conditions like gout and hyperuricemia.[4][12][13] The primary concern for a drugdrug interaction with theophylline would be if **Tigulixostat** also inhibits or induces the CYP1A2 enzyme system. The dedicated clinical trial was designed to investigate this possibility.

### **Experimental Protocols**

Phase 1 Drug-Drug Interaction Study (NCT06189404) Protocol Summary

Below is a summary of the experimental design for the clinical trial evaluating the effect of **Tigulixostat** on theophylline pharmacokinetics.[1][2][3]



| Parameter                | Description                                                                                                                                                                                                                                                                                                                                                                                                     |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title              | A Phase 1, Open-Label, Drug-Drug Interaction Study to Evaluate the Effect of Multiple Doses of Tigulixostat on the Pharmacokinetics of Single- Dose Theophylline in Healthy Adult Volunteers. [1][2][3]                                                                                                                                                                                                         |
| Study Design             | Phase 1, open-label, single-sequence crossover study.[1][2][3]                                                                                                                                                                                                                                                                                                                                                  |
| Participant Population   | Healthy adult male and female volunteers, aged 18 to 55 years, with a BMI between 18.0 and 32.0 kg/m <sup>2</sup> .[1][2]                                                                                                                                                                                                                                                                                       |
| Treatment Arms           | Participants received a single dose of theophylline alone, followed by multiple doses of Tigulixostat, and then a single dose of theophylline co-administered with Tigulixostat.                                                                                                                                                                                                                                |
| Primary Outcome Measures | The primary pharmacokinetic parameters to be assessed from the study will likely include: - AUC (Area Under the Curve): A measure of total drug exposure over time Cmax (Maximum Concentration): The highest concentration of the drug in the blood tmax (Time to Maximum Concentration): The time it takes to reach Cmax t1/2 (Half-life): The time it takes for the drug concentration to be reduced by half. |
| Exclusion Criteria       | Key exclusion criteria included a history of hypersensitivity to theophylline or other xanthines, and the use of any prescription or over-the-counter medications that could interfere with the study drugs.[1][2][3]                                                                                                                                                                                           |

# Visualizations Theophylline Metabolism Pathway



The following diagram illustrates the primary metabolic pathways of theophylline, highlighting the central role of the CYP1A2 enzyme.



Click to download full resolution via product page

Caption: Primary metabolic pathways of theophylline.

### **Hypothetical Drug-Drug Interaction Workflow**

This diagram outlines the logical workflow for assessing the potential drug-drug interaction between **Tigulixostat** and theophylline.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Tigulixostat on the Pharmacokinetics of Theophylline | Clinical Research Trial Listing [centerwatch.com]
- 2. Effect of Tigulixostat on the Pharmacokinetics of Theophylline [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinPGx [clinpgx.org]
- 6. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response -PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and Pharmacodynamics of Tigulixostat in Participants with Mild, Moderate, and Severe Renal Impairment - ACR Meeting Abstracts [acrabstracts.org]
- 11. Innovent Announces Phase 2 Results of Tigulixostat (IBI128, XOI) in Gout Patients were Published at the 27th Asia-Pacific League of Associations for Rheumatology Congress [prnewswire.com]
- 12. Serum Urate-Lowering Efficacy and Safety of Tigulixostat in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tigulixostat Promising for Patients with Gout & Hyperuricemia The Rheumatologist [therheumatologist.org]
- To cite this document: BenchChem. [Tigulixostat and Theophylline Drug-Drug Interaction: A
  Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3320960#tigulixostat-drug-drug-interaction-studies-with-theophylline]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com